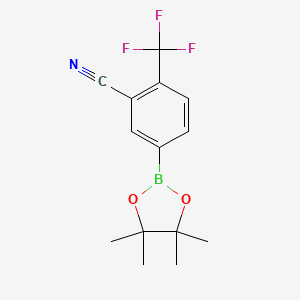

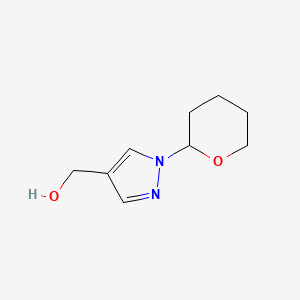

![molecular formula C8H7ClN2 B1457274 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1260874-86-9](/img/structure/B1457274.png)

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

“5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research .

Molecular Structure Analysis

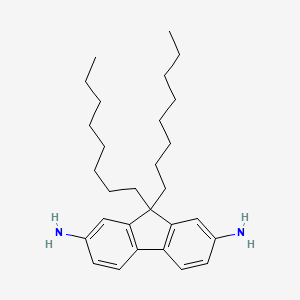

The molecular structure of “5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . Its InChI code is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H , and its molecular weight is 152.58 .

Physical And Chemical Properties Analysis

“5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

- Field : Pharmaceutical Sciences

- Application : The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .

- Method : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .

- Results : Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

- Field : Immunology

- Application : The compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .

- Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

- Field : Oncology

- Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) with development prospects .

- Results : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Kinase Inhibitor Drug

Immunomodulators Targeting JAK3

Targeting FGFR in Cancer Therapy

- Field : Pharmaceutical Sciences

- Application : The compound is used in the synthesis of various therapeutic drugs. These drugs have diverse applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

- Method : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results : Two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of pyrrolopyrazine derivatives, which have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

- Field : Oncology

- Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) with development prospects .

- Results : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Therapeutic Potential of Pyrrole and Pyrrolidine Analogs

Pyrrolopyrazine Derivatives

Targeting FGFR in Cancer Therapy

- Field : Pharmaceutical Sciences

- Application : The compound is used in the synthesis of various therapeutic drugs. These drugs have diverse applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

- Method : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results : Two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of pyrrolopyrazine derivatives, which have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

- Field : Endocrinology

- Application : The compound is used in the development of drugs to reduce blood glucose levels. These drugs may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Results : The present compounds have shown efficacy in reducing blood glucose levels .

Therapeutic Potential of Pyrrole and Pyrrolidine Analogs

Pyrrolopyrazine Derivatives

Blood Glucose Reduction

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFORNUEONUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857504 | |

| Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1260874-86-9 | |

| Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

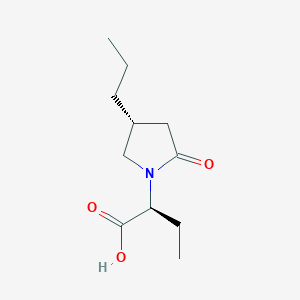

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)